Isocantleyine
Description
Structure
3D Structure
Properties
CAS No. |
143564-04-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (6R,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
MJGLQDXKEOEIFB-LHLIQPBNSA-N |
SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
Isomeric SMILES |
C[C@H]1[C@@H](CC2=C(C=NC=C12)C(=O)OC)O |
Canonical SMILES |
CC1C(CC2=C(C=NC=C12)C(=O)OC)O |
Synonyms |
5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methylmethyl ester isocantleyine |
Origin of Product |
United States |
Natural Occurrence and Isolation of Isocantleyine
Advanced Methodologies for Isocantleyine Extraction and Purification from Complex Matrices
Fractionation Strategies for Enriched this compound Fractions
The isolation of this compound, a pyridinemonoterpene alkaloid, from natural sources is a multi-step process that begins after the initial crude extraction of plant material. researchgate.net The objective of fractionation is to systematically separate the complex mixture of phytochemicals in the crude extract, thereby increasing the concentration of the target compound, this compound, in specific fractions. This enrichment is crucial for the eventual purification and detailed structural analysis of the alkaloid. The strategies employed typically rely on the physicochemical properties of the alkaloids, such as their polarity, basicity, and molecular size.
Following initial extraction, which often involves the use of alcohol solvents like methanol (B129727) or ethanol (B145695) capable of dissolving both free alkaloids and their salt forms, a preliminary separation is achieved through liquid-liquid partitioning. jocpr.com This step divides the extract into broad chemical classes. For instance, a methanolic extract of plant leaves, such as those from the Lasianthus genus, may be concentrated and then partitioned between n-hexane and a 90% methanol solution to remove non-polar constituents like fats and waxes. nih.gov The aqueous methanol phase, containing the more polar compounds including alkaloids, is then further partitioned using solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. nih.gov This process yields fractions with varying compositions, with alkaloids like this compound typically concentrating in the ethyl acetate or n-butanol fractions depending on their specific polarity.
The enriched fractions obtained from solvent partitioning undergo further separation using various chromatographic techniques. bio-rad.com Column chromatography is the most common and pivotal method in this stage. weebly.com The selection of the stationary phase (adsorbent) and the mobile phase (eluent) is critical for successful separation.
A general fractionation scheme for obtaining this compound-enriched fractions is detailed below. This approach is based on established methodologies for the isolation of alkaloids from plant genera known to produce monoterpene alkaloids, such as Lasianthus and Alstonia. researchgate.netnih.govweebly.com
Table 1: Generalized Fractionation Scheme for this compound Enrichment
| Step | Procedure | Purpose & Rationale | Result |
| 1. Initial Extraction | Maceration of dried, powdered plant material (e.g., aerial parts) with methanol (MeOH). nih.gov | To extract a broad range of phytochemicals, including alkaloids and their salts. jocpr.com | Crude methanolic extract. |
| 2. Defatting | The concentrated methanolic extract is partitioned against a non-polar solvent like n-hexane. nih.gov | To remove highly non-polar compounds such as lipids and chlorophyll. | A defatted methanolic extract. |
| 3. Solvent-Solvent Partitioning | The defatted extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). nih.govweebly.com | To separate compounds based on their polarity. Alkaloids are distributed among the fractions according to their specific polarity. | Chloroform, ethyl acetate, and n-butanol fractions, with alkaloids concentrated in one or more of these. |
| 4. Column Chromatography | The alkaloid-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography. | To separate the mixture into simpler sub-fractions based on differential adsorption and elution. | Multiple sub-fractions, with this compound concentrated in specific ones. |
| 5. Further Chromatographic Separation | Sub-fractions showing the presence of this compound (monitored by techniques like TLC) are further purified using repeated column chromatography, often with different solvent systems or adsorbents. weebly.com | To isolate the pure compound from other closely related alkaloids or impurities. | Purified this compound. |
The core of the fractionation strategy lies in the application of column chromatography. Silica (B1680970) gel is a commonly used adsorbent for the separation of moderately polar compounds like alkaloids. weebly.com The separation is achieved by applying the extract to the top of a column packed with silica gel and then passing a solvent or a mixture of solvents (the mobile phase) through the column. Compounds travel down the column at different rates depending on their affinity for the silica gel versus the solvent, leading to separation. neu.edu.tr Gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of methanol in a chloroform-methanol mixture), is often employed to effectively separate a wide range of compounds. weebly.com
Table 2: Common Column Chromatography Techniques in Alkaloid Fractionation
| Chromatographic Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Application in this compound Fractionation |
| Adsorption Chromatography | Separation is based on the differential adsorption of solutes onto the surface of a solid stationary phase. neu.edu.tr | Silica Gel, Alumina | Gradients of non-polar to polar solvents (e.g., Hexane (B92381), Chloroform, Ethyl Acetate, Methanol). weebly.com | Primary fractionation of the crude alkaloid extract to yield enriched fractions. |
| Size Exclusion Chromatography (SEC) | Molecules are separated based on their size (hydrodynamic volume). bio-rad.com | Sephadex (e.g., LH-20), Bio-Gel P | Organic solvents (e.g., methanol) or aqueous buffers. researchgate.net | Used for separating tannins and other phenolics from alkaloids, or for separating alkaloids of different molecular weights. |
| Ion Exchange Chromatography (IEX) | Separation is based on the reversible electrostatic interaction between charged solutes and a charged stationary phase. bio-rad.com | Ion exchange resins (cationic or anionic) | Aqueous buffers with controlled pH and ionic strength. | Can be used to separate alkaloids based on differences in their basicity (pKa). jocpr.com |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution version of liquid chromatography used for purification. | C18-bonded silica (Reversed-Phase), Silica (Normal-Phase) | Gradients of solvents like acetonitrile (B52724) and water (Reversed-Phase) or hexane and ethyl acetate (Normal-Phase). | Final purification step to obtain highly pure this compound from enriched fractions. |
Researchers monitor the separation process using Thin-Layer Chromatography (TLC) to identify which fractions contain the compound of interest. By comparing the TLC profile of the fractions to that of a reference standard or by using specific staining reagents that react with alkaloids, the this compound-containing fractions can be identified, pooled, and subjected to further purification steps until the pure compound is isolated.
Structural Characterization and Elucidation Methodologies of Isocantleyine
Historical Perspective on Isocantleyine Structure Elucidation
This compound was first reported in 1992 as a novel compound isolated from the aerial parts of Siphonostegia chinensis Benth, a plant used in traditional Chinese medicine. researchgate.netresearchgate.net In their seminal work, researchers identified this compound as a new pyridinemonoterpene alkaloid. researchgate.net The initial structural hypothesis was built upon the observation that it is a stereoisomer of the already known compound, cantleyine (B1205341). researchgate.net Through a combination of chemical evidence and what were then contemporary spectroscopic methods, its structure was successfully determined as 5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methyl-methyl ester. researchgate.net This discovery was significant as it expanded the family of monoterpene alkaloids and provided a new chemical entity from a medicinally relevant plant source. researchgate.netresearchgate.net The compound presents as white feathery crystals with a molecular formula of C₁₁H₁₃NO₃ and a melting point of 124-125ºC. epdf.pub
Contemporary Spectroscopic Approaches for this compound Structure Determination
The definitive structural elucidation of this compound relies on a suite of modern spectroscopic techniques. Each method provides unique and complementary pieces of information that, when combined, create a complete and unambiguous picture of the molecule's connectivity and stereochemistry. researchgate.netresearchgate.net
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H-NMR) and carbons (¹³C-NMR) in a molecule.
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, distinct signals would correspond to each unique proton in the molecule. The chemical shift of each signal indicates its electronic environment, the integration value reveals the number of protons it represents, and the splitting pattern (multiplicity) shows the number of adjacent protons. Based on its established structure, the spectrum would feature signals for the aromatic protons on the pyridine (B92270) ring, a characteristic singlet for the three protons of the methyl ester group, and various signals for the protons within the chiral dihydro-monoterpene portion of the molecule.
¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this would include a signal for the ester carbonyl carbon at a downfield chemical shift, signals for the carbons of the pyridine ring, and signals for the sp³-hybridized carbons of the saturated ring system and the methyl groups.
Table 1: Representative ¹H-NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Pyridine Ring Protons | ~7.0 - 8.5 | Doublet, Singlet | 3H |
| H-6 | ~4.0 - 4.5 | Multiplet | 1H |
| H-7 | ~2.0 - 2.5 | Multiplet | 1H |
| H-5, H-9 | ~1.5 - 3.0 | Multiplets | 4H |
| Ester Methyl (-OCH₃) | ~3.7 | Singlet | 3H |
Table 2: Representative ¹³C-NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~165 - 175 |
| Pyridine Ring Carbons | ~120 - 150 |
| C-6 (bearing -OH) | ~65 - 75 |
| C-7 | ~30 - 40 |
| Ester Methyl (-OCH₃) | ~50 - 55 |
| C-7 Methyl (-CH₃) | ~15 - 25 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the spin systems within the saturated ring, for instance, showing a correlation between the proton at C-7 and the protons of its attached methyl group. msu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the already-known proton assignments. msu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the pyridine ring to the terpene-like structure and confirming the position of the ester group by showing a correlation from the methyl ester protons to the carbonyl carbon. msu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is essential for determining the relative stereochemistry of the molecule, for example, by showing spatial relationships between protons on the saturated ring, which helps define their orientation as axial or equatorial.
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which provides two critical pieces of information for structure elucidation. msu.edu Firstly, high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the calculation of a unique molecular formula (C₁₁H₁₃NO₃ for this compound). epdf.pub Secondly, the fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. The molecule breaks apart in a predictable way, and the masses of the resulting fragments correspond to different substructures.
Table 3: Mass Spectrometry Data for this compound
| Analysis | Information Provided | Value for this compound |
|---|---|---|
| Molecular Ion Peak [M]⁺ | Confirms Molecular Weight and Formula | m/z ≈ 207, corresponding to C₁₁H₁₃NO₃ |
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific types of bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. mlsu.ac.in The IR spectrum of this compound would be expected to show distinct absorption bands confirming the key functional groups identified in its structure.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Ester (C=O) | C=O Stretch | 1735 - 1750 (strong) |
| Pyridine Ring | C=C and C=N Stretches | 1450 - 1600 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to identify chromophores, which are the parts of a molecule responsible for absorbing light. libretexts.orgupi.edu In the structural elucidation of this compound, UV-Vis spectroscopy provides essential information about the conjugated systems within the molecule. The principal chromophore in this compound is the substituted pyridine ring. This aromatic system contains π-electrons and non-bonding (n) electrons on the nitrogen atom, which give rise to characteristic electronic transitions.
The absorption of UV light excites electrons from lower energy orbitals to higher energy orbitals. chemguide.co.uk For a molecule like this compound, the expected transitions include π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. upi.edu
While specific spectral data for this compound is not extensively published, analysis of its core structure, which includes a pyridine-4-carboxylic acid moiety, allows for a well-founded interpretation. A structurally related compound, isonicotinic acid (pyridine-4-carboxylic acid), exhibits distinct absorption maxima that are indicative of the chromophore system. sielc.com The presence of these absorption bands confirms the existence of the unsaturated pyridine system within this compound.
| Compound | Absorption Maxima (λmax) | Associated Electronic Transition(s) |
|---|---|---|
| Isonicotinic Acid sielc.com | 214 nm, 264 nm | π → π* and n → π* |
Determination of Stereochemical Configuration and Absolute Stereochemistry
The determination of the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in the characterization of a natural product like this compound, which possesses multiple chiral centers. The absolute configuration (the specific R or S designation at each stereocenter) defines the molecule's unique identity and is essential for understanding its biological function. While the original elucidation of this compound confirmed its identity as a stereoisomer of cantleyine through spectroscopic analysis, definitive assignment of its absolute stereochemistry relies on advanced analytical techniques. researchgate.net Two of the most powerful and conclusive methods for this purpose are chiroptical spectroscopy and single-crystal X-ray crystallography.
Chiroptical Spectroscopy
Chiroptical methods, such as Circular Dichroism (CD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of molecules in solution. mdpi.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations for possible stereoisomers, the correct absolute configuration can be confidently assigned. mdpi.com This method is crucial when suitable single crystals for X-ray analysis cannot be obtained.
X-ray Crystallography
Single-crystal X-ray crystallography is considered the gold standard for determining the absolute structure of a crystalline compound. mdpi.com This technique involves diffracting X-rays off a well-ordered crystal of the substance. columbia.edu The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, from which the precise position of every atom can be determined. columbia.edu This provides an unambiguous determination of the relative and absolute stereochemistry of all chiral centers in the molecule, provided a suitable crystal can be grown.
While the foundational studies of this compound relied on a combination of spectroscopic methods, these chiroptical and crystallographic techniques represent the definitive approaches for the unambiguous assignment of its absolute stereochemistry.
Synthetic Approaches to Isocantleyine and Its Analogues
Strategies for the Total Synthesis of Isocantleyine
A comprehensive literature review reveals a lack of established total synthesis routes for this compound. Consequently, the following subsections are based on general principles of organic synthesis and retrosynthetic analysis as they might be applied to a molecule with this compound's structural features.
Retrosynthetic Analysis and Disconnection Strategies
A hypothetical retrosynthetic analysis of this compound would likely identify the fused bicyclic core and the appended side chain as key structural features to deconstruct. Potential disconnection points could be at the C-N bond of the piperidine (B6355638) ring, the C-O bond of the lactone, or at the carbon-carbon bond connecting the side chain to the iridoid core. These disconnections would lead to simpler, more readily available starting materials. The choice of a specific disconnection strategy would be guided by the desired stereochemical control and the availability of robust chemical transformations to form the target bonds in the forward synthesis.
Key Synthetic Methodologies and Reactions
While no specific reactions have been reported for the synthesis of this compound, several key methodologies are commonly employed in the synthesis of related iridoid and alkaloid structures. These could include:
Pictet-Spengler Reaction: To construct the nitrogen-containing heterocyclic core.
Lactonization Reactions: To form the five-membered lactone ring.
Aldol or Claisen Condensations: To build the carbon skeleton.
Olefin Metathesis: For the formation of carbon-carbon double bonds.
Stereoselective Reductions and Oxidations: To establish the correct stereochemistry at the various chiral centers.
The successful application of these or other synthetic methods to this compound remains a subject for future research.
Stereoselective and Enantioselective Synthesis
The stereochemical complexity of this compound, with its multiple chiral centers, would necessitate a highly stereoselective synthetic approach. Strategies to achieve this could involve the use of chiral pool starting materials, asymmetric catalysis, or the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. The development of an enantioselective synthesis would be crucial for obtaining a single enantiomer of this compound, which is often essential for elucidating its biological activity.
Semisynthesis and Chemical Modifications of this compound
There is currently no published information on the semisynthesis or chemical modification of this compound. Semisynthetic approaches, starting from a naturally isolated precursor, could offer a more efficient route to this compound and its analogues than total synthesis. Chemical modifications of the natural product could also be a valuable tool for structure-activity relationship studies.
Development of this compound Derivatives and Analogues
The development of this compound derivatives and analogues is another area that appears to be unexplored. Such studies would be instrumental in optimizing the potential therapeutic properties of the parent compound.
Strategies for Structural Diversification and Library Generation
Should a synthetic route to this compound be established, various strategies could be employed for structural diversification and the generation of analogue libraries. These might include:
Modification of the Side Chain: Altering the length, branching, and functional groups of the side chain.
Modification of the Lactone Ring: Ring-opening or conversion to other functional groups.
Substitution on the Piperidine Ring: Introduction of various substituents to probe the steric and electronic requirements for biological activity.
The creation of such a library would be a critical step in exploring the full therapeutic potential of the this compound scaffold.
Synthesis of Bioisosteric Analogues and Core Modifications of this compound
The synthesis of bioisosteric analogues and compounds with core modifications of this compound represents a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of this monoterpenoid indole (B1671886) alkaloid. While specific synthetic routes for this compound analogues are not extensively documented in publicly available research, established synthetic methodologies for related monoterpenoid indole alkaloids provide a robust framework for envisioning and executing the synthesis of such derivatives. These approaches typically focus on three main areas: modification of the indole nucleus, alteration of the monoterpene core, and bioisosteric replacement of key functional groups.
Bioisosteric Replacement of the Indole Moiety
The indole nucleus is a common scaffold in many biologically active compounds, and its bioisosteric replacement is a well-established strategy in drug discovery. Various heterocyclic systems can mimic the steric and electronic properties of the indole ring, potentially leading to improved metabolic stability, altered receptor binding profiles, or novel intellectual property.
For instance, based on strategies developed for other indole alkaloids, the indole ring of this compound could be replaced with bioisosteres such as benzothiophene, benzofuran, or various azaindoles. The synthesis of these analogues would likely follow a convergent strategy, where the modified heterocyclic core is coupled with a suitably functionalized monoterpene precursor analogous to secologanin (B1681713).
One plausible synthetic approach could involve the Pictet-Spengler reaction between a bioisosteric tryptamine (B22526) equivalent and a secologanin derivative. For example, the synthesis of a 7-azaindole (B17877) analogue of this compound could commence with the synthesis of 7-azatryptamine, which would then be condensed with a protected form of secologanin, followed by cyclization and further functional group manipulations to yield the final analogue.
| Starting Material (Bioisosteric Tryptamine Analogue) | Reaction Type | Key Reagents | Intermediate Product | Potential Final Analogue |
| 7-Azatryptamine | Pictet-Spengler Condensation | Secologanin derivative, Lewis acid | Azastrictosidine analogue | 7-Aza-isocantleyine |
| Benzothienyl-ethylamine | Pictet-Spengler Condensation | Secologanin derivative, TFA | Benzothienyl-strictosidine analogue | Benzothienyl-isocantleyine |
| Benzofuranyl-ethylamine | Pictet-Spengler Condensation | Secologanin derivative, p-TsOH | Benzofuranyl-strictosidine analogue | Benzofuranyl-isocantleyine |
Core Modifications of the Monoterpene Skeleton
Modifications to the monoterpene core of this compound offer another avenue for generating structural diversity and modulating biological activity. These modifications can range from simple functional group alterations to more complex rearrangements of the carbon skeleton.
Drawing inspiration from the semisynthesis of secologanin analogues, the vinyl group of the this compound precursor could be a target for modification via cross-metathesis reactions. This would allow for the introduction of a variety of substituents, thereby probing the steric and electronic requirements in that region of the molecule. Similarly, the ester functionality could be subjected to transesterification or amidation to introduce different alkyl or aryl groups, or to replace the ester with a bioisosteric amide, respectively.
A hypothetical synthetic scheme for a core-modified this compound analogue could start from a late-stage intermediate in the this compound synthesis. For example, treatment of a precursor bearing an exposed vinyl group with a Grubbs catalyst and a suitable olefin would yield a modified side chain. Subsequent deprotection and cyclization steps would then lead to the desired this compound analogue.
| This compound Precursor | Modification Reaction | Key Reagents | Modified Intermediate | Potential Final Analogue |
| Secologanin derivative | Olefin Cross-Metathesis | Grubbs II catalyst, R-CH=CH2 | Modified secologanin derivative | This compound with modified side chain |
| This compound precursor with ester | Amidation | Amine (R-NH2), coupling agent | Amide intermediate | This compound amide analogue |
| Dihydropyran ring of precursor | Ring-opening/functionalization | Nucleophile, Lewis acid | Acyclic intermediate | This compound with modified C-ring |
Synthesis of Analogues with Modified Functional Groups
The functional groups present in this compound, such as the ester and the basic nitrogen, are prime targets for bioisosteric replacement to fine-tune the molecule's properties. For example, the methyl ester could be replaced with other functional groups that can act as hydrogen bond acceptors, such as tetrazoles or acylsulfonamides.
The synthesis of such analogues would necessitate the development of synthetic routes that allow for the late-stage introduction of these functionalities. For instance, a carboxylic acid precursor to the ester in this compound could be synthesized and then converted to a variety of ester bioisosteres using standard coupling chemistries.
The enzymatic synthesis of strictosidine (B192452) analogues using modified tryptamine precursors also presents a powerful tool for creating this compound derivatives with altered functional groups on the indole ring. By feeding engineered yeast strains with tryptamine analogues bearing different substituents (e.g., halogens, alkyl groups), a library of corresponding strictosidine analogues can be generated. These could then be chemically converted to the respective this compound analogues.
| Precursor | Modification Strategy | Key Reagents/Enzymes | Intermediate | Potential Final Analogue |
| Tryptamine analogue (e.g., 5-fluorotryptamine) | Enzymatic condensation | Strictosidine synthase, Secologanin | 5-Fluorostrictosidine | 5-Fluoro-isocantleyine |
| This compound carboxylic acid precursor | Bioisosteric replacement of ester | (Triphenylphosphoranylidene)acetonitrile | Nitrile intermediate | This compound nitrile analogue |
| This compound carboxylic acid precursor | Bioisosteric replacement of ester | 5-Lithio-1-trityl-1H-tetrazole | Tetrazole intermediate | This compound tetrazole analogue |
Pre Clinical Pharmacological Investigations of Isocantleyine
In Vitro Mechanistic Elucidation of Isocantleyine Bioactivity
In vitro studies are fundamental to understanding a compound's biological effects at the cellular and molecular level. For this compound, while general activities such as anticancer or anti-inflammatory effects are sometimes mentioned in broader chemical surveys of medicinal plants, detailed mechanistic studies are not extensively documented. vdoc.pubresearchgate.net
The initial step in mechanistic elucidation is to identify the specific molecular targets with which a compound interacts. This is typically achieved through enzyme inhibition assays and receptor binding studies. bioivt.comsloankettering.edunih.govclinisciences.com
Enzyme Kinetics: These studies determine if a compound can inhibit or activate specific enzymes. Key parameters like the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce an enzyme's activity by 50%, are measured. bioivt.comresearchgate.net For this compound, specific enzyme targets and their inhibition kinetics have not been detailed in the available literature. A hypothetical data table for enzyme inhibition is presented below to illustrate how such findings would be documented.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound (Note: This table is for illustrative purposes only, as specific data for this compound is not currently available in the literature.)
| Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Cell-free enzymatic assay | Data not available | Data not available |
| 5-Lipoxygenase (5-LOX) | Cell-free enzymatic assay | Data not available | Data not available |
Receptor Binding: Receptor binding assays are used to determine the affinity of a compound for a specific receptor. researchgate.netthecarlatreport.com These assays measure parameters like the dissociation constant (Kd) or the inhibitory constant (Ki) to quantify the strength of the ligand-receptor interaction. wisdomlib.org There is no published evidence detailing this compound's binding affinity for specific cellular receptors.
Once a target is identified, research proceeds to understand how interaction with that target affects broader cellular communication networks, known as signal transduction pathways. anygenes.comnumberanalytics.com This involves analyzing changes in gene expression and the phosphorylation status of key signaling proteins. nih.govnih.gov
These investigations reveal how a compound might influence critical cellular processes by altering pathways like the MAPK, PI3K/AKT, or NF-κB signaling cascades, which are often implicated in inflammation and cancer. nih.govfrontiersin.org For this compound, specific studies mapping its influence on these or other signal transduction pathways, including analyses of gene expression or protein phosphorylation, are not described in the available scientific reports.
Cell-based assays provide crucial information on the ultimate effect of a compound on cell behavior. innoprot.com These assays measure key biological endpoints relevant to therapeutic goals.
Cell Proliferation: Assays measuring cell proliferation are used to determine a compound's ability to inhibit the growth of cancer cells. The IC50 value is a common metric derived from these assays, indicating the concentration at which cell proliferation is inhibited by 50%. nih.govnih.gov While this compound is listed among compounds with potential anticancer activity, specific IC50 values against various cancer cell lines have not been published. vdoc.pubbritannica.com
Cell Migration: Cell migration is critical in processes like cancer metastasis. nih.govsartorius.com Assays such as the wound closure (scratch) assay or the transwell migration assay are used to quantify a compound's ability to inhibit cell movement. clinisciences.comnih.gov No studies detailing the effect of this compound on the migration of specific cell types have been found.
Apoptosis: Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. nih.govmedcraveonline.com Studies in this area investigate markers like caspase activation or changes in mitochondrial membrane potential to confirm if a compound induces apoptosis. sloankettering.edumdpi.comnih.gov Although this compound is noted as a potential apoptosis inducer in some encyclopedic sources, detailed experimental validation and the underlying mechanism (e.g., intrinsic vs. extrinsic pathway) have not been elucidated. nih.gov
Table 2: Conceptual Framework for Cell-Based Bioactivity of this compound (Note: This table illustrates the type of data generated from cell-based assays. Specific findings for this compound are not available.)
| Cell Line | Assay Type | Endpoint Measured | Result |
|---|---|---|---|
| Data not available | Proliferation (e.g., MTT, SRB) | IC50 | Data not available |
| Data not available | Wound Closure / Transwell | % Inhibition of Migration | Data not available |
In Vivo Pre-clinical Efficacy Models in Animal Systems
Following promising in vitro results, compounds are tested in living organisms (in vivo) to evaluate their efficacy in a more complex biological system. alraziuni.edu.ye These studies utilize animal models of human diseases, such as xenograft models for cancer, where human tumor cells are implanted into immunocompromised mice. nih.gov The primary goal is to determine if the compound can inhibit tumor growth or produce other desired therapeutic effects in a living animal. dls.com Currently, there are no published reports of in vivo pre-clinical efficacy studies for this compound in any animal models.
Exploration of this compound as a Pharmacological Probe
A pharmacological probe is a molecule with a well-defined mechanism of action that can be used to study a specific biological pathway or target. medcraveonline.com Given the current lack of detailed mechanistic information and target identification for this compound, its use as a specific pharmacological probe has not been established. Further foundational research is required to determine its precise molecular targets and pathways before it could be considered for such a role.
Structure Activity Relationship Sar Studies of Isocantleyine and Its Derivatives
Identification of Key Structural Motifs for Biological Activity
The fundamental molecular framework of isocantleyine, a derivative of 5H-2-pyridine-4-carboxylic acid, is characterized by a 6,7-dihydro-6-hydroxy-7-methyl substitution pattern and a methyl ester group. nih.gov These features represent the core pharmacophore that can be systematically modified to probe their significance for biological action. The analysis of SAR aims to identify which parts of the molecule are essential for its activity. arxiv.org
Key structural motifs in a molecule like this compound that are often critical for its biological effects include:
The Pyridine (B92270) Ring: This nitrogen-containing aromatic ring is a common feature in many biologically active compounds and likely plays a pivotal role in the activity of this compound. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-π stacking interactions with biological targets.
The Hydroxyl Group (-OH) at C-6: This group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in a target protein. Its stereochemical orientation is also likely to be important.
The Methyl Group (-CH3) at C-7: This group contributes to the molecule's hydrophobicity and sterics. Its size and orientation can influence how the molecule fits into a binding pocket.
The Methyl Ester Group (-COOCH3) at C-4: This group can be hydrolyzed by esterases in biological systems, potentially acting as a prodrug feature. It also influences the electronic properties and polarity of the molecule.
Studies on analogous heterocyclic compounds, such as isoquinoline (B145761) alkaloids, have demonstrated that modifications to the core ring system and its substituents can dramatically alter biological activity, including antibacterial and antifungal effects. nih.govnih.gov For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring of isoquinoline derivatives have been shown to be critical for their antagonistic activity at the human scavenger receptor CD36. mdpi.com
A hypothetical analysis of key structural motifs of this compound for biological activity is presented in Table 1. This table illustrates how the modification of these motifs could be systematically studied.
Table 1: Hypothetical Analysis of Key Structural Motifs of this compound
| Structural Motif | Potential Role in Biological Activity | Hypothetical Modification Strategy | Expected Impact on Activity |
|---|---|---|---|
| Pyridine Ring | Core scaffold, π-π interactions, H-bond acceptor | Replacement with other heterocycles (e.g., pyrimidine, pyrazine) | Significant change in activity, potential loss or gain of new target interactions |
| C-6 Hydroxyl Group | H-bond donor/acceptor, key interaction with target | Esterification, etherification, or removal | Likely to decrease or abolish activity if it is a key interacting group |
| C-7 Methyl Group | Steric bulk, hydrophobic interactions | Replacement with larger or smaller alkyl groups | Modulation of binding affinity and selectivity |
| C-4 Methyl Ester | Electronic properties, potential prodrug | Conversion to carboxylic acid, amides, or other esters | Alteration of pharmacokinetic properties and target interaction |
Influence of Substituent Effects on Activity and Selectivity
The electronic and steric properties of substituents can profoundly influence the pharmacological profile of a molecule. researchgate.netjocpr.com By introducing different functional groups onto the this compound scaffold, it is possible to modulate its lipophilicity, polarity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the reactivity and interaction capabilities of the pyridine ring. For example, the introduction of an EDG might enhance the basicity of the pyridine nitrogen, potentially strengthening interactions with an acidic residue in a biological target. Conversely, an EWG would decrease its basicity. nih.gov
The following table outlines the potential influence of different substituents on the activity of this compound derivatives, based on general principles of medicinal chemistry.
Table 2: Predicted Influence of Substituents on the Biological Activity of this compound Derivatives
| Substituent Type | Position of Substitution | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3, -NH2) | Pyridine Ring | May increase activity | Enhances electron density of the ring, potentially improving interactions with electron-deficient targets. nih.gov |
| Electron-Withdrawing (e.g., -Cl, -NO2) | Pyridine Ring | May increase or decrease activity | Alters electronic distribution, could enhance binding to electron-rich targets or affect metabolic stability. researchgate.net |
| Halogens (e.g., -F, -Cl, -Br) | Any position | Can increase lipophilicity and membrane permeability | May improve cell penetration, leading to enhanced intracellular activity. Can also participate in halogen bonding. |
| Bulky Alkyl Groups | C-7 or other positions | May decrease activity | Steric hindrance could prevent optimal binding to the target site. |
Stereochemical Contributions to Pharmacological Profiles
This compound is a chiral molecule, with the chemical name specifying a (6R-trans)- configuration. nih.gov Stereochemistry is a critical factor in drug action, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govmdpi.comnih.govuobaghdad.edu.iq The differential activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and can therefore distinguish between stereoisomers.
The specific three-dimensional arrangement of the hydroxyl group at C-6 and the methyl group at C-7 in the (6R-trans)-isomer of this compound is likely crucial for its interaction with its biological target. Its enantiomer, with a (6S-cis)- or other configuration, would present these groups in a different spatial orientation, which could lead to a weaker or no interaction with the target, or even interaction with a different target, potentially causing off-target effects.
The importance of stereochemistry can be illustrated by considering the synthesis and evaluation of different stereoisomers of this compound. A hypothetical comparison of the biological activity of different stereoisomers is presented below.
Table 3: Hypothetical Pharmacological Profiles of this compound Stereoisomers
| Stereoisomer | Hypothetical Biological Activity | Rationale for Difference in Activity |
|---|---|---|
| (6R-trans)-Isocantleyine (Natural) | Active (e.g., antibacterial, antifungal) | Optimal spatial arrangement of key functional groups for binding to the biological target. |
| (6S-cis)-Isocantleyine | Likely less active or inactive | Sub-optimal orientation of the C-6 hydroxyl and C-7 methyl groups, leading to weaker or no binding. uobaghdad.edu.iq |
| Racemic Mixture | Potentially active, but may have a lower therapeutic index | The presence of a less active or inactive enantiomer could contribute to side effects or a less potent overall effect. mdpi.com |
Computational Approaches in SAR Analysis
Computational methods are invaluable tools in modern drug discovery for elucidating SAR, predicting the activity of novel compounds, and optimizing lead structures.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. arxiv.orgrsc.org For this compound derivatives, a QSAR model could be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, hydrophobic) with their experimentally determined antibacterial or antifungal activities.
A general QSAR equation can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govsapub.org If the biological target of this compound were known, molecular docking could be used to visualize the binding mode of this compound and its derivatives within the active site. This would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity.
Molecular dynamics (MD) simulations can further refine the docked poses and provide information about the stability of the ligand-protein complex over time. For a series of this compound analogs, these simulations could help explain differences in their biological activities at an atomic level. mdpi.com
A pharmacophore model is a three-dimensional arrangement of the essential features of a molecule that are responsible for its biological activity. mdpi.comnih.govscienceopen.com A pharmacophore model for this compound could be generated based on its known active conformation or by aligning a set of active derivatives.
A hypothetical pharmacophore for this compound might include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor/acceptor (the C-6 hydroxyl group).
A hydrophobic feature (the C-7 methyl group).
An additional hydrogen bond acceptor (the carbonyl oxygen of the ester).
This pharmacophore model could then be used as a 3D query to screen large chemical databases for novel compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of new lead compounds with similar biological activities.
Advanced Analytical Methodologies for Isocantleyine Research
Quantitative Analysis of Isocantleyine in Biological and Botanical Samples
The accurate quantification of this compound in complex matrices like plasma, tissue, or plant extracts is fundamental for pharmacokinetic studies and for determining its prevalence in botanical sources. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a preferred method for such analyses due to its high sensitivity, specificity, and throughput.
Method Development and Validation for this compound Quantification (Accuracy, Precision, Linearity, Robustness)
The development of a robust quantitative method for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A typical workflow involves the extraction of this compound from the biological or botanical matrix, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column.
Once developed, the method must be rigorously validated according to international guidelines to ensure its reliability. The key validation parameters include:
Accuracy : This assesses the closeness of the determined value to the true value. It is typically evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of recovery. For a method to be considered accurate, the mean value should generally be within ±15% of the actual value.
Precision : This measures the degree of scatter between a series of measurements. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Precision is expressed as the relative standard deviation (% RSD), which should not exceed 15% for QC samples.
Linearity : This demonstrates that the analytical response is directly proportional to the concentration of this compound over a specific range. A calibration curve is generated by plotting the instrument response against known concentrations of this compound standards. The linearity is confirmed if the correlation coefficient (r²) is typically ≥ 0.99.
Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate. This ensures the method is reliable under routine use.
The following table illustrates typical acceptance criteria for these validation parameters in a bioanalytical method.
| Validation Parameter | Low Concentration QC | Medium Concentration QC | High Concentration QC | Acceptance Criteria |
| Intra-day Precision (%RSD) | Data | Data | Data | ≤ 15% |
| Inter-day Precision (%RSD) | Data | Data | Data | ≤ 15% |
| Accuracy (% Recovery) | Data | Data | Data | 85-115% |
| Linearity (r²) | - | - | - | ≥ 0.99 |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Unaffected by minor changes | Consistent results |
Determination of Method Detection Limits (MDL) and Quantification Limits (MQL)
Defining the lower limits of a quantitative assay is critical. The Method Detection Limit (MDL) and Method Quantification Limit (MQL), also known as the Lower Limit of Quantification (LLOQ), are key performance characteristics.
Method Detection Limit (MDL) : The MDL is the minimum measured concentration of this compound that can be reported with 99% confidence that it is distinguishable from background noise or blank results. nih.govvt.edu It signifies that the analyte is present but not necessarily at a concentration that can be accurately quantified. The MDL can be calculated using the standard deviation of replicate measurements of a low-concentration sample. researchgate.net
Method Quantification Limit (MQL/LLOQ) : The MQL is the lowest concentration of this compound in a sample that can be determined with acceptable precision and accuracy under the stated operational conditions of the method. researchgate.net This is the lowest point on the calibration curve and is crucial for pharmacokinetic studies where concentrations can be very low. The MQL is established by demonstrating that the analyte can be quantified with a precision (%RSD) and accuracy (% recovery) that are typically within 20%.
The relationship and calculation for these limits are often based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Definition | Common Calculation Basis | Typical Acceptance Criteria |
| MDL | Lowest concentration that can be reliably detected. | 3.3 x (Standard Deviation of Response / Slope of Calibration Curve) | S/N ratio ≥ 3 |
| MQL / LLOQ | Lowest concentration that can be accurately and precisely quantified. | 10 x (Standard Deviation of Response / Slope of Calibration Curve) | Precision ≤ 20% RSD, Accuracy 80-120% |
High-Resolution Spectrometric Techniques for this compound Characterization
Spectrometric techniques are indispensable for the structural elucidation of complex molecules like this compound. High-resolution methods provide detailed information about the elemental composition and the connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the structure of a known one like this compound.
When coupled with fragmentation techniques (MS/MS), HRMS can provide structural information by analyzing the exact masses of the fragment ions, helping to piece together the molecular structure.
Advanced 2D NMR Experiments for Complex Sample Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structure of a molecule in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, complex molecules like this compound often produce overcrowded spectra where signals overlap. nih.gov Advanced two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and establish the complete atomic connectivity. nih.govnih.gov Key 2D NMR experiments include:
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds, revealing the ¹H-¹H connectivity within spin systems. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals directly to the carbons they are attached to, providing ¹H-¹³C one-bond correlations. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals correlations between protons that are close in space, even if they are not directly connected through bonds, providing insights into the 3D structure and stereochemistry of the molecule.
Together, these experiments allow for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of this compound.
Chromatographic Methods for this compound Isolation and Purity Assessment
The isolation of this compound from a crude natural extract or a synthetic reaction mixture is a critical step for obtaining a pure standard for research. Column chromatography is a fundamental technique for this purpose. The process typically involves a stationary phase (e.g., silica (B1680970) gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that carries the mixture through the column. Compounds separate based on their differential affinities for the stationary and mobile phases.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often used for the final purification step, offering higher resolution and yielding highly pure this compound.
Once isolated, the purity of this compound must be rigorously assessed. Analytical High-Performance Liquid Chromatography (HPLC), often with a photodiode array (PDA) or mass spectrometric (MS) detector, is the standard method for purity assessment. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The purity is often expressed as a percentage based on the peak area relative to the total area of all peaks in the chromatogram.
LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools indispensable for the trace analysis of this compound and the identification of its metabolites. The choice between these techniques often depends on the volatility and thermal stability of the analyte and its derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of non-volatile and thermally labile compounds like many alkaloids. rsc.org This technique couples the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. For trace analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would typically be employed, offering excellent separation of this compound from other components in a biological or environmental sample.
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a quadrupole time-of-flight (QTOF), allows for the sensitive detection of the parent ion and its subsequent fragmentation into characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole instruments, provides a high degree of specificity and is ideal for quantification at very low concentrations.
Metabolite Profiling using LC-MS/MS
Understanding the metabolic pathway of this compound is crucial for assessing its biological activity and potential biotransformation products. LC-MS/MS is a key technology in these investigations. youtube.com In a typical metabolite profiling study, a biological system (e.g., liver microsomes, cell cultures, or in vivo models) is exposed to this compound. Samples are then collected over time and analyzed by LC-MS/MS.
The data acquisition strategy often involves a full scan to detect all ions present, followed by data-dependent MS/MS scans to fragment the most intense ions. By comparing the metabolic profile of the treated samples with control samples, potential metabolites can be identified. The high mass accuracy of instruments like QTOF-MS allows for the determination of the elemental composition of the metabolites, providing clues to the biotransformation reactions that have occurred (e.g., hydroxylation, demethylation, glucuronidation).
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable alkaloids, or those that can be made volatile through derivatization, GC-MS is a valuable analytical technique. notulaebotanicae.ronotulaebotanicae.roamanote.comresearchgate.net In the context of this compound, which may require derivatization to increase its volatility, GC-MS can provide excellent chromatographic separation and definitive identification based on mass spectra.
A typical GC-MS analysis of indole (B1671886) alkaloids involves the use of a capillary column, such as one coated with a non-polar stationary phase. notulaebotanicae.ro The mass spectrometer, operating in electron ionization (EI) mode, generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the compound. This fragmentation pattern can be compared against spectral libraries for identification.
A study on the GC-MS analysis of indole alkaloids from Catharanthus roseus provides a relevant methodological example. notulaebotanicae.ronotulaebotanicae.ro The researchers utilized a gas chromatograph equipped with a capillary column and coupled to a mass selective detector. notulaebotanicae.ro This setup allowed for the identification of numerous indole alkaloids based on their retention times and mass spectra. notulaebotanicae.ronotulaebotanicae.ro
Table 1: Exemplary GC-MS Parameters for Indole Alkaloid Analysis
| Parameter | Value |
| Gas Chromatograph | HP 6890 or equivalent |
| Column | HP-5MS capillary column (30 m x 0.25 mm; 0.25 µm film thickness) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 5:1 ratio) |
| Oven Temperature Program | Initial temperature, ramp rate, and final temperature would be optimized for this compound |
| Mass Spectrometer | HP 5973 Mass Selective Detector or equivalent |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
This table presents a hypothetical set of parameters based on the analysis of similar compounds and would require optimization for this compound.
Chiral Chromatography for Enantiomeric Purity Assessment
Many alkaloids, including those of the indole class, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. pensoft.net Since enantiomers can exhibit different pharmacological and toxicological properties, the assessment of enantiomeric purity is of paramount importance in pharmaceutical research and development. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely used technique for separating enantiomers. pensoft.netnih.gov
The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. wvu.edu These diastereomeric complexes have different stabilities, leading to different retention times on the chromatographic column and thus, separation of the enantiomers.
For the enantiomeric purity assessment of this compound, a screening of various commercially available CSPs would be the first step. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for the separation of a wide range of chiral compounds, including alkaloids. nih.gov
The mobile phase composition is a critical parameter in optimizing the separation. Normal-phase, reversed-phase, and polar organic modes can be explored. mdpi.com The choice of solvent and additives can significantly influence the interactions between the analyte and the CSP, thereby affecting the resolution of the enantiomers.
A study on the chiral HPLC separation of the indole alkaloid tacamonine (B1242925) and related compounds demonstrated the successful use of Chiralpak AD and Chiralcel OD stationary phases. nih.gov This research highlights that even small structural differences can impact the enantioselectivity of these phases, underscoring the need for empirical method development for each specific compound. nih.gov
Table 2: Potential Chiral Stationary Phases for this compound Enantioseparation
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Potential Application |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for many chiral compounds, including alkaloids. |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Often complementary to amylose-based phases. |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Known to be effective for the separation of various chiral amines. |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Based on π-π interactions and hydrogen bonding. |
This table provides examples of CSPs that could be screened for the chiral separation of this compound.
The development of a robust chiral chromatography method for this compound would involve a systematic evaluation of different CSPs and mobile phase conditions to achieve baseline separation of the enantiomers. Once a suitable method is established, it can be validated for parameters such as linearity, accuracy, precision, and limit of quantification to ensure its suitability for routine enantiomeric purity assessment.
Theoretical and Computational Studies on Isocantleyine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemistry serves as a fundamental tool for exploring the electronic properties of molecules like isocantleyine. pennylane.ai By solving approximations of the Schrödinger equation, these methods can predict a molecule's behavior and reactivity. libretexts.org
At the heart of these calculations is the goal of determining the ground-state energy and the electronic distribution within the molecule. pennylane.ai Methods such as Hartree-Fock and Density Functional Theory (DFT) are commonly employed. taylor.edu DFT, in particular, has become popular due to its balance of computational cost and accuracy in accounting for electron correlation. taylor.edu The choice of basis sets, which are mathematical functions used to build molecular orbitals, is crucial for the accuracy of these calculations. While minimal basis sets offer a starting point, larger, more flexible basis sets, including polarization functions, are necessary for a more precise representation of the electronic structure. libretexts.org
These quantum chemical calculations can be leveraged to predict reaction pathways and transition state energies, offering a way to forecast unknown reactions without the need for extensive and costly lab experiments. rsc.org This predictive power is invaluable in the design of new catalysts and the exploration of synthetic routes to complex molecules. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers. bigchem.eu For a molecule like this compound, with its multiple rotatable bonds and ring systems, this analysis is crucial for understanding how it might interact with biological targets. bigchem.eu
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's conformational landscape over time. purdue.edu These simulations model the physical movements of every atom in the molecule, offering insights into its flexibility and the transitions between different conformational states. purdue.edu By analyzing the trajectories from MD simulations, researchers can identify dominant conformations and understand the energetic barriers between them. nih.gov Techniques like root-mean-square deviation (RMSD) analysis are used to quantify conformational changes throughout a simulation. volkamerlab.org
The insights gained from MD simulations are critical for understanding processes like induced fit in ligand-protein binding, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. wesleyan.edu
Computational Prediction of Spectroscopic Data
Computational spectroscopy has become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules. numberanalytics.com By simulating spectra, researchers can gain a deeper understanding of a molecule's structure and electronic properties. numberanalytics.com
Techniques are available to predict various types of spectra, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations can predict chemical shifts and coupling constants, which are fundamental parameters in NMR analysis and aid in structure elucidation. numberanalytics.com
Infrared (IR) Spectroscopy: Simulations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum and are characteristic of its functional groups. researchgate.net
Raman Spectroscopy: Similar to IR spectroscopy, computational methods can predict Raman spectra, providing complementary information about molecular vibrations. chemrxiv.org
The accuracy of these predictions often relies on sophisticated quantum mechanical models, such as those combining different levels of theory (QM/QM') to balance accuracy with computational feasibility. frontiersin.org Machine learning techniques are also emerging as a powerful approach to accelerate the prediction of spectroscopic data, offering a significant reduction in computational cost while maintaining high accuracy. researchgate.netchemrxiv.org
In Silico Screening and Virtual Ligand Design
In silico methods, meaning "performed on a computer or via computer simulation," are revolutionizing the process of drug discovery and design. ibri.org.in These computational techniques allow for the rapid screening of large libraries of virtual compounds to identify potential drug candidates, a process known as virtual screening. creative-biostructure.comijesi.org This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS). ibri.org.inijesi.org
Virtual screening can be broadly categorized into two main strategies:
Structure-Based Virtual Screening: When the three-dimensional structure of a biological target (e.g., a protein) is known, molecular docking can be used to predict how potential ligands will bind to it. ibri.org.in Docking algorithms evaluate the fit and interaction energy between the ligand and the target, and scoring functions are used to rank the candidates. ijesi.org
Ligand-Based Virtual Screening: In the absence of a known target structure, this approach relies on the knowledge of existing active compounds. creative-biostructure.com Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can be built and used to search for new molecules with similar features. creative-biostructure.com
Beyond identifying new leads, computational methods are also integral to de novo drug design, where novel molecules are designed from scratch to fit a specific target. ibri.org.in These in silico tools provide a powerful platform for designing and optimizing new ligands with desired biological activities. researchgate.net
Future Directions in Isocantleyine Research
Exploration of Novel Biosynthetic Enzymes and Pathways for Isocantleyine Analogue Production
The biosynthesis of this compound, like other monoterpene indole (B1671886) alkaloids (MIAs), involves a complex series of enzymatic reactions. A key area of future research lies in the discovery and engineering of the enzymes involved in this pathway to produce novel analogues of this compound. The universal precursor to MIAs, strictosidine (B192452), is synthesized from the iridoid nepetalactol. sci-hub.se The biosynthetic pathway to nepetalactol involves several key enzymes, including geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), geraniol oxidoreductase (GOR), and iridoid synthase (ISY). sci-hub.senih.gov
Future research will likely focus on identifying and characterizing novel variants of these enzymes from different plant species. This could lead to the discovery of enzymes with altered substrate specificities or catalytic efficiencies, which could be harnessed to produce a diverse range of this compound analogues. Furthermore, metabolic engineering and synthetic biology approaches in microbial hosts like Saccharomyces cerevisiae present a promising platform for the sustainable production of these analogues. sci-hub.senih.govescholarship.org By expressing different combinations of biosynthetic genes and engineering the host's metabolism, it may be possible to create microbial cell factories capable of producing tailored this compound derivatives with improved pharmacological properties. escholarship.org
Innovations in Green Synthetic Chemistry for Sustainable this compound Production
The chemical synthesis of complex natural products like this compound often involves multiple steps, the use of hazardous reagents, and the generation of significant chemical waste. A major future direction is the development of more sustainable and environmentally friendly synthetic routes based on the principles of green chemistry. This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents.
Another key aspect of green chemistry is the replacement of toxic and volatile organic solvents with more benign alternatives. Research into performing synthetic transformations in water or other environmentally friendly solvents will be crucial for reducing the environmental impact of this compound production. Micellar catalysis, where reactions are carried out in aqueous surfactant solutions, has shown promise for a variety of organic transformations and could be a valuable tool for the green synthesis of this compound. rsc.org
The development of innovative synthetic methodologies that reduce the number of reaction steps and improve atom economy will also be a key focus. This could involve the use of cascade reactions, where multiple transformations are carried out in a single pot, or the development of novel catalytic systems that enable more efficient bond formations.
Integration of Multi-Omics Data for a Comprehensive Understanding of this compound Biology
To fully understand the biological effects of this compound and its mechanism of action, a systems-level approach is required. The integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to this compound treatment. This multi-omics approach can help to identify the molecular targets of this compound, elucidate the signaling pathways it modulates, and discover potential biomarkers of its activity.
For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in response to this compound, providing insights into the cellular processes that are affected. Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional consequences of this compound treatment. Metabolomic analysis can reveal alterations in the cellular metabolic profile, providing clues about the metabolic pathways that are perturbed by the compound.
The challenge lies in the effective integration and interpretation of these large and complex datasets. The development and application of advanced bioinformatics and computational tools will be essential for identifying meaningful patterns and generating testable hypotheses from multi-omics data. Network-based approaches, which model the interactions between genes, proteins, and metabolites, can be particularly useful for understanding the systems-level effects of this compound.
Advanced Pre-clinical Models for Deeper Mechanistic Insights into this compound Activity
To translate the promising in vitro activities of this compound into potential therapeutic applications, robust preclinical evaluation is essential. Future research will need to utilize advanced preclinical models that can provide deeper mechanistic insights into its in vivo efficacy and safety.
The use of simple in vivo models, such as the nematode Caenorhabditis elegans, can be a valuable tool for initial screening and for studying the effects of this compound on whole-organism physiology and lifespan. nih.govresearchgate.net These models are genetically tractable and allow for high-throughput screening of compounds. nih.govresearchgate.net
For more complex studies, the development and use of rodent models that more closely mimic human diseases will be crucial. These models can be used to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound, as well as its efficacy in relevant disease models. For example, if this compound shows neuroprotective properties, its effects could be studied in animal models of neurodegenerative diseases. nih.gov
Furthermore, the use of patient-derived xenografts (PDXs) and organoid models represents a significant advancement in preclinical cancer research. nih.gov These models, which are derived from patient tumors, can better recapitulate the heterogeneity and complexity of human cancers and may provide a more accurate prediction of clinical response to this compound treatment. nih.gov The integration of these advanced preclinical models will be critical for guiding the clinical development of this compound and for identifying the patient populations most likely to benefit from its therapeutic effects.
Application of Artificial Intelligence and Machine Learning in this compound-focused Drug Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and have the potential to significantly accelerate the development of this compound-based therapeutics. These computational approaches can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization.
AI algorithms can be used to analyze large biological datasets to identify potential molecular targets for this compound. For example, ML models can be trained on existing data to predict the binding affinity of this compound and its analogues to a range of protein targets. This can help to prioritize the most promising targets for further experimental validation.
In the lead optimization phase, AI can be used to design novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. Generative models can be used to create virtual libraries of novel compounds that are then screened in silico for their predicted activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This can significantly reduce the time and cost associated with synthesizing and testing new compounds.
Q & A
Q. How can interdisciplinary approaches (e.g., ethnopharmacology and synthetic biology) enhance this compound research?
- Methodological Answer : Integrate ethnobotanical data on traditional uses with transcriptomic analysis of source plants to identify biosynthetic gene clusters. Use CRISPR-Cas9 to engineer microbial hosts (e.g., S. cerevisiae) for heterologous production. Validate bioactivity through dual-luciferase reporter assays and compare yields with natural extraction methods .
Data Presentation Guidelines
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Tabular Data Example :
Parameter Value (±SD) Method Reference Melting Point 198–202°C DSC Synthetic Yield 62% ± 3.2 Preparative HPLC IC50 (HEK293) 12.5 µM ± 1.8 MTT Assay -
Key References : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Organic Letters) and avoid non-academic sources. Cite primary literature for structural data, synthetic protocols, and bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
